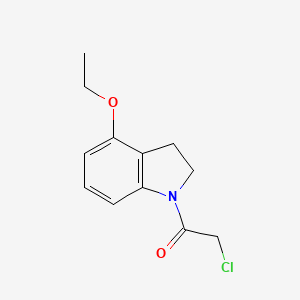

1-(4-Ethoxyindolin-1-yl)-2-chlorethan-1-on

Übersicht

Beschreibung

2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmakologie: Antivirales und Antitumorpotenzial

Indolderivate, wie 1-(4-Ethoxyindolin-1-yl)-2-chlorethan-1-on, haben in der pharmakologischen Forschung vielversprechend gewirkt, da sie vielfältige biologische Aktivitäten aufweisen. Sie wurden auf ihre antiviralen Eigenschaften gegen Influenza und Coxsackie-B4-Virus untersucht, wobei bestimmte Verbindungen eine inhibitorische Aktivität und hohe Selektivitätsindizes zeigten . Darüber hinaus wurde ihr Antitumorpotenzial untersucht, wobei einige Derivate eine starke Zytotoxizität gegenüber menschlichen Krebszelllinien zeigten, was auf ihr Potenzial als Antitumormittel hindeutet .

Biochemie: Chemoproteomische Studien

In der Biochemie wird diese Verbindung als ein reaktives kleines Molekülfragment für Cystein in chemoproteomischen Studien verwendet. Sie hilft bei der Identifizierung und Charakterisierung sowohl traditionell medikamentös behandelbarer Proteine als auch solcher, die aufgrund ihrer schwierigen Natur als "unbehandelbar" gelten . Diese Anwendung ist entscheidend für das Verständnis von Proteinfunktionen und -interaktionen auf molekularer Ebene.

Medizinische Chemie: Forschung zur Alzheimer-Krankheit

Die strukturellen Merkmale von Indolin-2-on-Derivaten wurden in der medizinischen Chemie genutzt, um Inhibitoren für die Alzheimer-Krankheit zu entwickeln. Diese Verbindungen wurden synthetisiert und auf ihre Fähigkeit getestet, Acetylcholinesterase (AChE) zu hemmen, ein Schlüsselenzym, das mit dem Fortschreiten der Krankheit assoziiert ist . Die potentesten Verbindungen zeigten signifikante Hemmungsraten, was auf ihr therapeutisches Potenzial hinweist.

Organische Synthese: Bausteine für die Medikamentenentwicklung

This compound dient als wichtiger Baustein in der organischen Synthese. Es wird verwendet, um komplexere Moleküle zu erzeugen, die weiterentwickelt werden können zu Medikamenten mit verschiedenen therapeutischen Anwendungen. Seine Rolle bei der Synthese von Imidazol-haltigen Verbindungen, die eine breite Palette biologischer Aktivitäten aufweisen, ist besonders bemerkenswert .

Medikamentenentwicklung: Gezielte Proteinabbau

Die Rolle dieser Verbindung erstreckt sich auf die Medikamentenentwicklung, wo sie bei der Entwicklung von elektrophile PROTAC®-Molekülen für den gezielten Proteinabbau verwendet wird. Dieser innovative Ansatz ermöglicht die selektive Eliminierung von krankheitsverursachenden Proteinen und bietet einen neuen Weg für therapeutische Interventionen .

Chemieingenieurwesen: Prozessoptimierung

In der Chemietechnik ist this compound an der Prozessoptimierung und der Entwicklung effizienter Methoden zur Synthese wertvoller chemischer Zwischenprodukte beteiligt. Seine Verwendung bei der Herstellung von Verbindungen wie Prothioconazol, einem landwirtschaftlichen Fungizid, zeigt seine industrielle Bedeutung .

Wirkmechanismus

Target of Action

It is noted that this compound is a key intermediate required for the synthesis of prothioconazole , which is a promising agricultural fungicide .

Mode of Action

It’s possible that it interacts with its targets via nucleophilic substitution .

Result of Action

It is known to be a key intermediate in the synthesis of prothioconazole .

Biochemische Analyse

Biochemical Properties

2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation. This compound’s ability to interact with multiple biomolecules makes it a valuable tool for studying biochemical pathways and mechanisms .

Cellular Effects

The effects of 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of specific genes, thereby influencing cellular responses and metabolic activities .

Molecular Mechanism

At the molecular level, 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one exerts its effects through several mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target molecule. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound may be metabolized by specific cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biochemical pathways. The effects of this compound on metabolic pathways can provide insights into its potential therapeutic applications and toxicity .

Transport and Distribution

The transport and distribution of 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one within cells and tissues are essential for understanding its biological effects. This compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound can affect its activity and function, as well as its potential therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of 2-Chloro-1-(4-ethoxyindolin-1-yl)ethan-1-one is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biological effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-chloro-1-(4-ethoxy-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-2-16-11-5-3-4-10-9(11)6-7-14(10)12(15)8-13/h3-5H,2,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCSQFCFMSUBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1CCN2C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

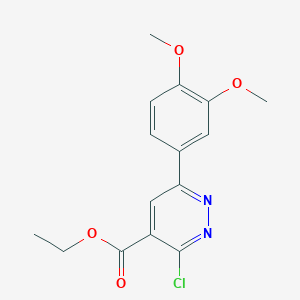

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480938.png)

![2-(tert-butyl) 3a-methyl 5-benzyltetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate](/img/structure/B1480945.png)

![1,2-Dibenzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480946.png)

![2-Benzyl-1-cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480947.png)

![5-benzyl-3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1480948.png)